3-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione 3-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
Brand Name: Vulcanchem
CAS No.: 354789-28-9
VCID: VC0476688
InChI: InChI=1S/C21H22N2O3/c1-2-26-18-9-7-17(8-10-18)23-20(24)13-19(21(23)25)22-12-11-15-5-3-4-6-16(15)14-22/h3-10,19H,2,11-14H2,1H3
SMILES: CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4g/mol

3-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

CAS No.: 354789-28-9

Main Products

VCID: VC0476688

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4g/mol

3-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione - 354789-28-9

CAS No. 354789-28-9
Product Name 3-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
Molecular Formula C21H22N2O3
Molecular Weight 350.4g/mol
IUPAC Name 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C21H22N2O3/c1-2-26-18-9-7-17(8-10-18)23-20(24)13-19(21(23)25)22-12-11-15-5-3-4-6-16(15)14-22/h3-10,19H,2,11-14H2,1H3
Standard InChIKey LEHCRVWRLZJMAC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3
PubChem Compound 2897569
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator